molecular formula C17H19N3O6 B1228649 N4-Anisoyl-2'-deoxycytidine CAS No. 48212-99-3

N4-Anisoyl-2'-deoxycytidine

Cat. No.: B1228649
CAS No.: 48212-99-3
M. Wt: 361.3 g/mol
InChI Key: ZASFNFUJGOZQBW-NEJHNUGDSA-N
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Description

N-p-Anisoyldeoxycytidine is a pyrimidine 2'-deoxyribonucleoside.

Scientific Research Applications

1. Use in Hybridization Assay Methods

N4-alkylamino deoxycytidine derivatives have been synthesized and incorporated into oligonucleotide probes during chemical DNA synthesis. These probes, after being labeled with fluorescent, chemiluminescent, and enzyme labels, have been used in hybridization assays. Such assays are crucial in detecting specific sequences of DNA and RNA, thus playing a significant role in genetic research and diagnostics (Urdea et al., 1988).

2. Studying DNA Adducts and Mutagenesis

Research has been conducted on derivatives of 2'-deoxycytidine, including N4-modified versions, to understand their role in mutagenesis and carcinogenesis. Such studies are vital for comprehending how certain chemicals can lead to DNA damage and subsequent mutations, which are critical factors in cancer research (Zhang et al., 1995).

3. Synthesis and Characterization in Oligonucleotides

The synthesis of N4-methyl-2'-deoxycytidine and its incorporation into oligonucleotides has been extensively studied. These studies provide insights into the structural and physical properties of DNA, including the effects of methylation on DNA stability and conformational transitions, which are essential for understanding genetic regulation and epigenetics (Butkus et al., 1987).

4. Enzymatic Synthesis of Modified DNA

Research has shown that N4-acylated 2′-deoxycytidine nucleotides can be efficiently utilized by a variety of DNA polymerases for the synthesis of modified DNA. This is particularly important for applications like DNA labeling, aptamer selection, and photoimmobilization, which are fundamental techniques in molecular biology and genetic engineering (Jakubovska et al., 2018).

5. Antimicrobial Agent Development

N4-derivatives of cytidine, including N4-Anisoyl-2'-deoxycytidine, have been synthesized and tested for antimicrobial properties. These compounds have shown promising activity against various Gram-positive bacteria and fungi, indicating their potential as novel antimicrobial agents (Alexandrova et al., 2021).

Properties

IUPAC Name

N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6/c1-25-11-4-2-10(3-5-11)16(23)18-14-6-7-20(17(24)19-14)15-8-12(22)13(9-21)26-15/h2-7,12-13,15,21-22H,8-9H2,1H3,(H,18,19,23,24)/t12-,13+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASFNFUJGOZQBW-GZBFAFLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3CC(C(O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3C[C@@H]([C@H](O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10962049
Record name 1-(2-Deoxypentofuranosyl)-4-[(4-methoxybenzoyl)imino]-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41911-89-1
Record name 1-(2-Deoxypentofuranosyl)-4-[(4-methoxybenzoyl)imino]-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10962049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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